3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride is a synthetic compound belonging to the class of 1,2,4-oxadiazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The compound can be synthesized through various chemical methods that involve the reaction of specific precursors. The synthesis often utilizes pyrrolidine derivatives and fluorinated phenyl groups, which contribute to the compound's unique properties.
3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It is also categorized under fluorinated organic compounds due to the incorporation of trifluoromethyl and fluorophenyl groups.
The synthesis of 3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride can be achieved through several methods:
The molecular structure of 3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride can be described as follows:
The compound's structural data can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy to confirm its conformation and purity.
The reactivity of 3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride can be explored through various chemical reactions:
While specific mechanisms for this compound may not be fully elucidated, compounds containing oxadiazole rings typically exhibit their biological effects through interactions with various biological targets:
Further studies on thermal stability and spectral properties (IR, NMR) can provide additional insights into its behavior under various conditions.
The potential applications of 3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride are significant in scientific research:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangement properties sparked renewed interest [4] [6]. The 1960s marked a pivotal shift with the introduction of oxolamine, the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant. This breakthrough validated the scaffold’s biological relevance and ignited decades of medicinal chemistry research [4]. By the 1980s–2000s, several commercial drugs incorporating this core emerged, including the vasodilator butalamine, the anxiolytic fasiplon, and the antiviral pleconaril [4]. The 21st century witnessed further diversification, with ataluren (a nonsense mutation suppressor for Duchenne muscular dystrophy) receiving approval, showcasing the scaffold’s therapeutic versatility [4].
Parallel developments occurred in agrochemical science, where 1,2,4-oxadiazoles like tioxazafen (a nematicide) and flufenoxadiazam (an insecticide/acaricide) demonstrated potent crop-protection activities [8]. Crucially, the discovery of natural 1,2,4-oxadiazoles—phidianidines A/B from marine mollusks (2011) and quisqualic acid from plant seeds—provided evolutionary validation of the scaffold’s bioactivity, stimulating further synthetic efforts targeting this heterocycle [4] [6].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Time Period | Milestone Achievement | Example Compound/Drug | Therapeutic/Agrochemical Application |
---|---|---|---|
1884 | Initial synthesis | N/A | Scientific curiosity |
1960s | First therapeutic drug | Oxolamine | Cough suppressant |
1980s-2000s | Expansion into diverse therapeutic areas | Pleconaril, Fasiplon | Antiviral, Anxiolytic |
2011 | Discovery of natural products containing 1,2,4-oxadiazoles | Phidianidine A & B | Cytotoxic agents |
2010s-Present | Agrochemical applications & targeted therapies | Tioxazafen, Ataluren | Nematicide, Duchenne muscular dystrophy |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere, effectively mimicking ester, amide, or carboxylic acid functionalities while offering superior metabolic stability. This substitution mitigates susceptibility to enzymatic hydrolysis—a major limitation of peptides and ester-containing drugs [4] [10]. The electronic distribution and bond angles (C-O-C bond angle ~110°) of the 1,2,4-oxadiazole closely resemble those of amide bonds, enabling it to occupy similar spatial positions within target binding pockets while forming key hydrogen bonds via its nitrogen and oxygen atoms [4] [6]. This bioisosteric equivalence is strategically exploited in prolonging drug half-life and enhancing oral bioavailability.
Recent applications highlight this rationale. Multitarget anti-Alzheimer agents featuring 1,2,4-oxadiazoles exhibited sub-micromolar acetylcholinesterase (AChE) inhibition (IC₅₀ as low as 0.0158 µM), surpassing donepezil potency. Computational docking confirmed stable binding interactions within the AChE active site, facilitated by the oxadiazole’s geometry and polarity [10]. Similarly, 1,2,4-oxadiazoles serve as linkers in PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors, leveraging their rigidity and metabolic resistance to optimize target engagement and pharmacokinetics [4].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Traditional Carbonyl Groups
Property | Amide/Ester/Carboxylic Acid | 1,2,4-Oxadiazole Bioisostere | Pharmacological Advantage |
---|---|---|---|
Metabolic Stability | Low (Susceptible to esterases/peptidases) | High (Resistant to hydrolysis) | Improved half-life, oral bioavailability |
Hydrogen Bonding Capacity | Good (Carbonyl O, Amide H/N) | Good (Ring N and O atoms) | Maintains target binding interactions |
Geometric Profile | Planar (Amide/ester) | Near-planar | Mimics spatial orientation of carbonyl groups |
Aromaticity | None | Low (Conjugated diene-like) | Influences electronic distribution & solubility |
Common Synthetic Routes | Well-established | Requires optimization but versatile | Enables access to diverse analogs |
The strategic incorporation of fluorine atoms and fluorinated groups (e.g., trifluoromethyl, -CF₃) into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorination profoundly influences lipophilicity, metabolic stability, membrane permeability, and target affinity [4] [7] [9]. The strong carbon-fluorine bond increases stability towards oxidative metabolism, particularly at vulnerable sites like aromatic rings or alkyl chains. Furthermore, the high electronegativity of fluorine can alter the electron density of adjacent atoms, modulating pKa, hydrogen-bonding potential, and electrostatic interactions with biological targets [3] [9].
The specific compound 3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride exemplifies this strategy. It features two distinct fluorinated elements: a 3-fluorophenyl ring and a 3-(trifluoromethyl)pyrrolidine moiety [1] [5] [9]. The 3-fluorophenyl group enhances aromatic ring stability against cytochrome P450-mediated oxidation compared to a non-fluorinated phenyl ring. More significantly, the gem-trifluoromethyl group on the pyrrolidine ring acts as a conformational modulator and lipophilicity enhancer. The -CF₃ group is highly hydrophobic (π-system contribution), improving passive diffusion across lipid bilayers (e.g., intestinal mucosa, blood-brain barrier) [7] [9]. Its steric bulk can also restrict rotational freedom, potentially pre-organizing the molecule for optimal target binding. Empirical evidence from related 1,2,4-oxadiazole antibacterial agents showed fluorinated analogs (e.g., 5u, 5v) possessing significantly lower EC₅₀ values (19.04–36.25 µg/mL) against Xanthomonas oryzae pathogens compared to non-fluorinated counterparts, directly linking fluorine incorporation to enhanced potency, likely through improved bioavailability and target engagement [3].
Table 3: Key Properties of 3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole Hydrochloride
Property | Value/Description | Source/Reference |
---|---|---|
Systematic Name | 3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride | [5] [9] |
CAS Registry Number | 1405393-23-8 (free base), 2060041-37-2 (hydrochloride) | [1] [5] [9] |
Molecular Formula | C₁₃H₁₁F₄N₃O (free base), C₁₃H₁₂ClF₄N₃O (HCl salt) | [1] [5] |
Molecular Weight | 301.24 g/mol (free base), 337.70 g/mol (HCl salt) | [1] [5] |
SMILES Notation | FC(C1(C2=NC(C3=CC=CC(F)=C3)=NO2)CNCC1)(F)F.[H]Cl (HCl salt) | [5] |
Canonical SMILES | Cl.FC(F)(F)C1(CNCC1)C1=NC(=NO1)C1C=C(F)C=CC=1 | [5] |
InChI Key | WSHQOGPONDKINK-UHFFFAOYSA-N | [5] |
Key Structural Features | 1,2,4-Oxadiazole core, 3-Fluorophenyl at C3, 3-(Trifluoromethyl)pyrrolidine at C5, HCl salt | [1] [5] [9] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1